![molecular formula C22H25NO3S2 B2927669 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1705881-78-2](/img/structure/B2927669.png)
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,4-thiazepan-4-yl group, and a thiophen-2-yl group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in it. For example, the benzo[d][1,3]dioxol-5-yl group might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups present in it. These properties can include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Antitumor Activity
Compounds with benzo[d][1,3]dioxol-5-yl groups have been synthesized and evaluated for their antitumor properties. Preliminary mechanisms of their inhibitory effects include morphological analysis by dual AO/EB staining and Hoechst 33342 staining, as well as cell apoptosis and cycle assessment by FACS analysis .
Apoptosis Induction
These compounds have also been shown to induce apoptosis in cancer cells. For instance, certain derivatives caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Selectivity Between Cancer and Normal Cells
Some benzo[d][1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties exhibited good selectivity between cancer cells and normal cells, suggesting a potential for targeted cancer therapy .
Synthesis of Novel Compounds
The benzo[d][1,3]dioxol-5-yl group has been used in the synthesis of novel compounds such as diselanes and pyrazole derivatives, which could have various scientific applications including but not limited to medicinal chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S2/c24-21(22(8-1-2-9-22)20-4-3-12-28-20)23-10-7-19(27-13-11-23)16-5-6-17-18(14-16)26-15-25-17/h3-6,12,14,19H,1-2,7-11,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHKARDNEJYYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(SCC3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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